molecular formula C5H10LiNO3 B2404717 lithium(1+) ion 5-amino-4-hydroxypentanoate CAS No. 2225144-83-0

lithium(1+) ion 5-amino-4-hydroxypentanoate

Cat. No.: B2404717
CAS No.: 2225144-83-0
M. Wt: 139.08
InChI Key: VXCGOOAOVGFULQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has a molecular formula of C5H10LiNO3 and a molecular weight of 139.08.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;5-amino-4-hydroxypentanoate typically involves the reaction of 5-amino-4-hydroxypentanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of lithium;5-amino-4-hydroxypentanoate and water as a byproduct .

Industrial Production Methods

Industrial production of lithium;5-amino-4-hydroxypentanoate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

lithium(1+) ion 5-amino-4-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

lithium(1+) ion 5-amino-4-hydroxypentanoate has a wide range of scientific research applications:

    Chemistry: It is used as a versatile small molecule scaffold in organic synthesis.

    Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter levels.

    Medicine: It has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and bipolar disorder.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of lithium;5-amino-4-hydroxypentanoate involves its interaction with various molecular targets and pathways:

    Neurotransmitter Modulation: The compound modulates the levels of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate.

    Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress, inhibiting apoptosis, and enhancing autophagy.

    Molecular Targets: Key molecular targets include glycogen synthase kinase-3 (GSK-3), inositol monophosphatase, and protein kinase C.

Comparison with Similar Compounds

Similar Compounds

    Lithium gamma-aminobutyrate: Similar in structure but differs in the position of the hydroxyl group.

    Lithium leucine: Another lithium salt with a similar amino acid backbone but different side chain.

Uniqueness

lithium(1+) ion 5-amino-4-hydroxypentanoate is unique due to its specific combination of lithium and the 5-amino-4-hydroxypentanoate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

lithium;5-amino-4-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.Li/c6-3-4(7)1-2-5(8)9;/h4,7H,1-3,6H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCGOOAOVGFULQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(CC(=O)[O-])C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10LiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225144-83-0
Record name lithium 5-amino-4-hydroxypentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.